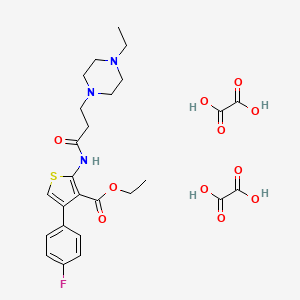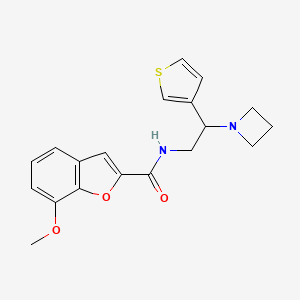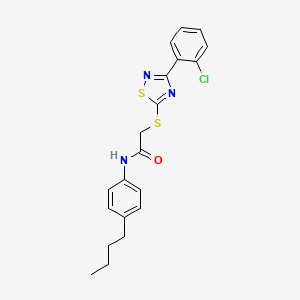![molecular formula C11H7ClF3N3OS2 B2378068 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-82-0](/img/structure/B2378068.png)
2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C11H7ClF3N3OS2 . It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . This moiety is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. In the case of 1,3,4-thiadiazole derivatives, their bioactive properties are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Compounds related to 2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide exhibit a 'V'-shaped structure with significant intermolecular interactions. These interactions include hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, leading to three-dimensional arrays. Such structural characteristics can be crucial for the development of advanced materials or drugs (Boechat et al., 2011).
Synthesis and Pharmacological Evaluation
Various derivatives of the core chemical structure have been synthesized and evaluated for antibacterial and anti-enzymatic potentials. These studies provide insights into the compound's potential application in developing new antibacterial agents and understanding enzyme interactions (Nafeesa et al., 2017).
Anticancer Properties
Research focusing on pharmacophore hybridization, involving compounds related to this compound, has shown promising results in developing drug-like molecules with anticancer properties. These compounds are significant for their potential applications in cancer treatment (Yushyn et al., 2022).
Molecular Docking and Cytotoxicity Studies
Molecular docking studies and cytotoxicity evaluations provide a framework for understanding how derivatives of this compound interact with biological systems at a molecular level, potentially leading to the development of new antibacterial agents and insights into their effects on cellular mechanisms (Siddiqui et al., 2014).
Ligand and Metal Complexes
The compound's derivatives serve as precursors in crystal engineering of organometallic materials, demonstrating their role in coordinating behavior with respect to transition metal ions. This aspect is crucial for the development of new materials with specific electronic or catalytic properties (Ardan et al., 2017).
Orientations Futures
The 1,3,4-thiadiazole moiety has been found in many important synthetic drug molecules, which has sparked interest among researchers to synthesize a variety of 1,3,4-thiadiazole derivatives . Given the wide range of biological activities exhibited by these compounds, there is immense potential for further exploration and development of new therapeutic possibilities .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS2/c12-6-3-1-2-4-7(6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKZZCAQBANET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)


![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)

